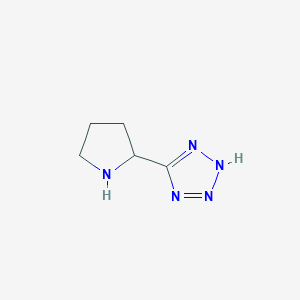

5-(Pyrrolidin-2-yl)-2H-tetrazole

Beschreibung

Historical Context of Tetrazole Synthesis and Discovery

The journey of tetrazole chemistry began in 1885 with the discovery of the tetrazole compound by Bladin. researchgate.net The first synthesis of the parent 1H-tetrazole was achieved through the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure. wikipedia.org A significant advancement in the synthesis of 5-substituted 1H-tetrazoles came with the Pinner reaction, which utilizes organic nitriles and sodium azide (B81097) in the presence of a buffered strong acid. wikipedia.org Another common method involves the [3+2] cycloaddition of hydrazoic acid with cyanide compounds. researchgate.net Over the years, numerous researchers have contributed to the progress in tetrazole chemistry, establishing a rich foundation for its current applications. researchgate.net

Significance of Tetrazoles as Heterocyclic Compounds in Contemporary Chemistry

Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms, have garnered significant attention in various scientific fields, particularly in medicinal chemistry and materials science. numberanalytics.comlifechemicals.comtaylorandfrancis.com Their high nitrogen content influences their stability, acidity, and reactivity. numberanalytics.com A key feature of tetrazoles is their ability to serve as bioisosteres of carboxylic acids. numberanalytics.comlifechemicals.comhilarispublisher.comacs.org This substitution can lead to improved metabolic stability, enhanced potency, and potentially better pharmacokinetic profiles for drug candidates. numberanalytics.comhilarispublisher.com The tetrazole ring is a structural component in numerous approved drugs, highlighting its importance in drug design. lifechemicals.comacs.org Beyond pharmaceuticals, tetrazole derivatives are investigated as high-energy materials, such as in propellants and explosives, and are used in agriculture and the food industry. lifechemicals.comacs.org

Role of Pyrrolidine (B122466) Moiety in Chemical and Biological Systems

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a widely utilized scaffold in the design of biologically active compounds. nih.govresearchgate.netdntb.gov.ua Its prevalence is demonstrated by its presence in 37 drugs approved by the U.S. Food and Drug Administration. nih.gov The significance of the pyrrolidine moiety stems from several factors: its sp³-hybridization allows for efficient exploration of pharmacophore space, its non-planar nature contributes to increased three-dimensional coverage, and the stereogenicity of its carbon atoms plays a crucial role in molecular stereochemistry. nih.govresearchgate.netdntb.gov.ua This stereochemical complexity allows for the development of different stereoisomers that can exhibit distinct biological profiles due to varied binding modes with enantioselective proteins. nih.govresearchgate.netdntb.gov.ua Pyrrolidine and its derivatives are also employed as ligands for transition metals and as organocatalysts in asymmetric synthesis. nih.gov

Overview of 5-(Pyrrolidin-2-yl)-2H-tetrazole within the Broader Scope of Tetrazole and Pyrrolidine Research

The compound this compound represents a fascinating amalgamation of the tetrazole and pyrrolidine scaffolds. This molecule has found a significant niche as an organocatalyst, particularly in asymmetric synthesis. nih.gov It is recognized as a proline surrogate, where the carboxylic acid group of proline is replaced by the tetrazole moiety, which can enhance its solubility in organic solvents. This structural modification allows it to effectively catalyze various chemical transformations. Specifically, 5-(pyrrolidin-2-yl)tetrazole has been successfully employed in accelerating aldol (B89426) and Mannich reactions, often with lower catalyst loading, especially when conducted in a continuous-flow microreactor. nih.gov A series of chiral substituted 5-(pyrrolidin-2-yl)tetrazoles have also been synthesized and assessed for their catalytic activity in the asymmetric Biginelli reaction. researchgate.net

Enantiomeric Considerations: (R)- and (S)-Stereoisomers of this compound in Research

The chiral nature of the pyrrolidine ring in this compound gives rise to two enantiomers: (R)-5-(pyrrolidin-2-yl)-1H-tetrazole and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole. These stereoisomers have been extensively studied as organocatalysts, demonstrating distinct stereochemical outcomes in various asymmetric reactions.

The (R)-enantiomer, (R)-5-(pyrrolidin-2-yl)-1H-tetrazole, is widely used as a catalyst for stereoselective reactions, including Mannich reactions, aldol reactions, and nitro-Michael reactions. chemicalbook.com It serves as a crucial organocatalyst in asymmetric synthesis, facilitating reactions such as asymmetric aldol reactions to produce β-hydroxy ketones, Michael additions, and Mannich reactions for synthesizing α-amino acids.

The (S)-enantiomer, (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole, also functions as a versatile organocatalyst. sigmaaldrich.com It is employed in direct asymmetric aldol reactions, Mannich reactions for the synthesis of α-amino acids, and conjugate additions of malonates to enones. sigmaaldrich.com Furthermore, it has been used to prepare enantioselective chiral 1,2-oxazines and in the direct asymmetric α-fluorination of aldehydes. sigmaaldrich.com The synthesis of (S)-5-pyrrolidin-2-yl-1H-tetrazole has been described in detail, starting from Cbz-l-proline. orgsyn.org The distinct applications of each enantiomer underscore the critical role of stereochemistry in the catalytic activity of this compound.

Data Tables

Table 1: Physicochemical Properties of this compound and its Enantiomers

| Property | (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole | (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole | 5-(pyrrolidin-2-yl)-2H-1,2,3,4-tetrazole |

| CAS Number | 702700-79-6 chemicalbook.comthoreauchem.com | 33878-70-5 pharmaffiliates.comsigmaaldrich.com | 758710-03-1 chemicalbook.com |

| Molecular Formula | C₅H₉N₅ thoreauchem.com | C₅H₉N₅ sigmaaldrich.com | C₅H₉N₅ |

| Molecular Weight | 139.16 g/mol | 139.16 g/mol sigmaaldrich.com | 139.16 g/mol |

| Melting Point | Not specified | 253-258 °C sigmaaldrich.comsigmaaldrich.com | Not specified |

| Optical Activity | Not specified | [α]20/D -9.0°, c = 1 in methanol (B129727) sigmaaldrich.comsigmaaldrich.com | Not applicable |

Table 2: Applications of this compound Enantiomers in Asymmetric Synthesis

| Enantiomer | Reaction Type | Application |

| (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Asymmetric Aldol Reactions | Synthesis of β-hydroxy ketones. |

| Michael Additions | Facilitates carbon-carbon bond formation. | |

| Mannich Reactions | Synthesis of α-amino acids and 1,4-diamines. chemicalbook.com | |

| Nitro-Michael Reactions | Stereoselective synthesis. chemicalbook.com | |

| (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole | Asymmetric Aldol Reactions | Synthesis of β-hydroxy ketones and 1,1,1-trichloro-2-alkanols. sigmaaldrich.com |

| Mannich Reactions | Synthesis of α-amino acids and 1,4-diamines. sigmaaldrich.com | |

| Conjugate Additions | Addition of malonates to enones. sigmaaldrich.com | |

| Intramolecular Wittig Reaction | Preparation of enantioselective chiral 1,2-oxazines. sigmaaldrich.com | |

| Asymmetric α-fluorination | Fluorination of linear and branched aldehydes. sigmaaldrich.com | |

| Asymmetric Biginelli Reaction | Synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives. researchgate.net |

Eigenschaften

IUPAC Name |

5-pyrrolidin-2-yl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHYQIQIENDJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Pyrrolidin 2 Yl 2h Tetrazole

Established Synthetic Routes to 5-(Pyrrolidin-2-yl)-2H-tetrazole

Several reliable methods for the preparation of this compound have been established, providing access to this valuable scaffold. These routes often begin from readily available starting materials and proceed through well-understood chemical transformations.

Dipolar Cycloaddition Approaches

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of tetrazole rings. nih.govacademie-sciences.frbeilstein-journals.org This approach typically involves the reaction of a nitrile with an azide (B81097) species. In the context of this compound, this involves a nitrile precursor derived from proline. The cycloaddition can be promoted by various catalysts, including both Lewis and Brønsted acids, which serve to activate the nitrile group towards nucleophilic attack by the azide. youtube.com The reaction's driving force is the formation of the stable, aromatic tetrazole ring. youtube.com One-pot procedures starting from nitriles have been developed, highlighting the efficiency of this methodology. organic-chemistry.org

A notable example involves the reaction of a protected proline nitrile with an azide source. The choice of protecting group for the pyrrolidine (B122466) nitrogen is crucial to prevent side reactions and to ensure the desired regioselectivity of the tetrazole ring formation. The reaction conditions, such as solvent and temperature, are optimized to achieve high yields and purity of the final product.

Nitrile Reaction with Azide Reagents

The reaction between a nitrile and an azide reagent is a fundamental method for constructing the tetrazole ring system. orgsyn.orgorganic-chemistry.org This transformation is a type of [3+2] cycloaddition and is widely employed for the synthesis of 5-substituted-1H-tetrazoles. nih.govacademie-sciences.fr The reaction can be catalyzed by a variety of reagents, including zinc salts, which offer a safer and more environmentally benign alternative to other methods. organic-chemistry.org The use of water as a solvent has also been explored, further enhancing the green credentials of this synthetic route. organic-chemistry.org

In the synthesis of this compound, the nitrile precursor is typically derived from L-proline. orgsyn.org The reaction with sodium azide, often in the presence of a catalyst like zinc chloride or silica (B1680970) sulfuric acid, leads to the formation of the tetrazole ring. nih.govorganic-chemistry.org The conditions are generally mild, and the workup procedure is often straightforward, involving precipitation of the product upon acidification. youtube.com

| Catalyst/Reagent | Solvent | Reaction Conditions | Yield | Reference |

| Zinc salts | Water | Reflux | High | organic-chemistry.org |

| Silica Sulfuric Acid | DMF | Reflux | 72-95% | nih.gov |

| PbCl2 | Various | Monitored | Good | academie-sciences.fr |

Synthesis via Intermediate Derivatives (e.g., pyrrolidin-1-carboxylic acid benzyl (B1604629) ester)

A common and effective strategy for synthesizing this compound involves the use of protected proline derivatives, such as (S)-2-cyano-pyrrolidine-1-carboxylic acid benzyl ester. orgsyn.org This intermediate is prepared from Cbz-L-proline through a multi-step sequence involving amidation and subsequent dehydration of the resulting amide. orgsyn.org

The key step is the cycloaddition of the nitrile group in the protected proline derivative with an azide source to form the tetrazole ring. This is followed by the deprotection of the pyrrolidine nitrogen to yield the final product. A common method for deprotection of the benzyl carbamate (B1207046) (Cbz) group is catalytic hydrogenation using palladium on carbon. orgsyn.org This approach allows for the synthesis of the target molecule on a large scale with good yields and high purity. orgsyn.org

Asymmetric Synthesis and Enantioselective Preparation

The chiral nature of this compound makes its asymmetric synthesis a critical area of research, enabling access to enantiomerically pure forms for applications in stereoselective catalysis.

Catalytic Asymmetric Approaches utilizing Chiral Auxiliaries and Organocatalysis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the synthesis of enantiomerically pure pyrrolidine derivatives, chiral auxiliaries derived from natural products or other chiral sources can be employed. nih.gov These auxiliaries guide the formation of the desired stereocenter, and are subsequently removed to afford the target molecule. wikipedia.orgsigmaaldrich.com

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. nih.gov Proline and its derivatives, including this compound itself, are highly effective organocatalysts for a wide range of transformations. nih.govchimia.ch The synthesis of these organocatalysts in enantiomerically pure form is therefore of paramount importance. Asymmetric routes to 2,5-disubstituted pyrrolidines often rely on catalytic enantioselective methods. nih.gov For instance, the asymmetric lithiation of N-Boc-pyrrolidine, directed by a chiral ligand like (-)-sparteine, allows for the enantioselective introduction of a substituent at the 2-position. nih.gov

| Approach | Key Feature | Outcome |

| Chiral Auxiliaries | Temporary incorporation of a chiral group | Control of stereochemistry |

| Organocatalysis | Use of small chiral organic molecules as catalysts | Enantioselective product formation |

| Asymmetric Lithiation | Enantioselective deprotonation using a chiral ligand | Enantioenriched pyrrolidine derivatives |

Influence of Stereochemistry on Synthetic Outcomes

The stereochemistry of the starting material, typically a derivative of L- or D-proline, directly dictates the stereochemistry of the final this compound product. orgsyn.org This is because the synthetic transformations involved in the established routes generally proceed with retention of configuration at the chiral center of the pyrrolidine ring.

For example, starting with (S)-2-cyano-pyrrolidine-1-carboxylic acid benzyl ester will yield (S)-5-pyrrolidin-2-yl-1H-tetrazole. orgsyn.org The stereochemical integrity is maintained throughout the cycloaddition and deprotection steps. This direct transfer of chirality is a significant advantage, as it allows for the predictable and controlled synthesis of either enantiomer of the target compound, provided the corresponding enantiomer of the starting material is available. The enantiomeric purity of the final product is often high, as confirmed by analytical techniques such as chiral chromatography. orgsyn.org

Derivatization Strategies of the Tetrazole Ring System

The tetrazole ring of this compound is a key component of its catalytic activity, acting as a bioisostere for a carboxylic acid. nih.govnih.gov Modification of this ring system is a crucial strategy for fine-tuning the compound's properties and for investigating the structural requirements for efficient catalysis.

N-Alkylation Reactions and Regioselectivity

The N-alkylation of the tetrazole ring presents a significant challenge due to the potential for reaction at two different nitrogen atoms, leading to a mixture of N1 and N2-alkylated regioisomers. The ratio of these isomers is influenced by the reaction conditions and the nature of the substituent at the C5 position.

Studies on the alkylation of 5-substituted tetrazoles have shown that the reaction can be directed towards the desired N2 isomer under specific conditions. For instance, the alkylation of 5-substituted tetrazoles with alcohols such as tert-butanol, isopropanol, and cyclohexanol (B46403) in concentrated sulfuric acid has been reported to yield exclusively the 2-alkyltetrazoles in high yields. documentsdelivered.com This high regioselectivity is observed regardless of the electronic properties or the steric bulk of the substituent at the 5-position of the tetrazole ring. documentsdelivered.com

In contrast, when the reaction is carried out in a less acidic medium, such as phosphoric acid, a mixture of both N1 and N2 isomers is often obtained. documentsdelivered.com For example, the tert-butylation of tetrazole in phosphoric acid results in a mixture of the 1- and 2-substituted derivatives, with the proportion of the 1-isomer increasing as the concentration of the acid decreases. documentsdelivered.com

A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of potassium carbonate as a base resulted in the formation of two separable regioisomers. mdpi.com The purification and analysis of these isomers by NMR spectroscopy revealed a slight preference for the 2,5-disubstituted product (55%) over the 1,5-disubstituted product (45%). mdpi.com This highlights the subtle interplay of electronic and steric factors that govern the regioselectivity of N-alkylation.

| Alkylating Agent | Acid/Base | Solvent | Regioisomeric Ratio (N1:N2) | Reference |

| tert-Butanol | H₂SO₄ | - | 0:100 | documentsdelivered.com |

| Isopropanol | H₂SO₄ | - | 0:100 | documentsdelivered.com |

| Cyclohexanol | H₂SO₄ | - | 0:100 | documentsdelivered.com |

| tert-Butanol | H₃PO₄ | - | Mixture | documentsdelivered.com |

| Benzyl bromide | K₂CO₃ | - | 45:55 | mdpi.com |

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The introduction of a variety of substituents onto the tetrazole ring is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically altering the electronic and steric properties of the substituent, researchers can probe the key interactions between the catalyst and the substrates, leading to the rational design of more efficient and selective catalysts.

For instance, a series of 1,5-diaryl-substituted tetrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov These studies revealed that the nature and position of the substituents on the aryl rings significantly influenced their biological activity. nih.gov Similarly, the synthesis of novel 2-adamantyl-5-aryl-2H-tetrazoles and their evaluation for antiviral activity demonstrated that the adamantyl group plays a crucial role in their biological profile. nih.gov

In the context of catalysis, the introduction of substituents can modulate the acidity of the tetrazole proton and the steric environment around the catalytic site. This, in turn, can affect the catalyst's activity and enantioselectivity. For example, in the development of angiotensin II receptor blockers, various substituents have been introduced on the biphenyl-tetrazole scaffold to optimize their pharmacological properties. nih.gov

Derivatization Strategies of the Pyrrolidine Moiety

The pyrrolidine ring of this compound is the source of its chirality and provides the basic nitrogen atom that is essential for its catalytic activity. researchgate.net Modifications to this moiety are therefore critical for enhancing catalytic performance and exploring new applications.

Modification at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a common site for derivatization. N-alkylation or N-acylation can be used to introduce a wide range of functional groups, which can influence the catalyst's solubility, steric bulk, and electronic properties. researchgate.net

For example, a series of tetrazole derivatives bearing a pyrrolidine scaffold were synthesized by N-alkylation of various 2-arylpyrrolidines with 1-(3-chloropropyl)-5-aryl-2H-tetrazoles. researchgate.net These modifications were found to have a significant impact on the antifungal activity of the resulting compounds. researchgate.net

Introduction of Chirality and Substituents on the Pyrrolidine Ring

The stereochemistry of the pyrrolidine ring is crucial for the enantioselectivity of the catalyzed reactions. The synthesis of enantiomerically pure this compound is therefore of paramount importance. A common strategy involves the use of chiral starting materials, such as L-proline, to construct the pyrrolidinyltetrazole core. researchgate.netorgsyn.org This ensures that the final catalyst has a well-defined absolute configuration at the C2 position of the pyrrolidine ring.

Furthermore, the introduction of substituents on the pyrrolidine ring can provide an additional level of control over the catalyst's stereochemical environment. A protocol for the synthesis of chiral pyrrolidine derivatives through a visible-light-mediated deoxygenation of β-amino alcohols followed by an intramolecular cyclization has been developed. nih.gov This method allows for the synthesis of a variety of substituted pyrrolidines with good diastereomeric induction. nih.gov The synthesis of a series of chiral substituted 5-(pyrrolidin-2-yl)tetrazoles and their application as organocatalysts in the asymmetric Biginelli reaction has also been reported. researchgate.net The relationship between the catalytic activity and the different catalyst structures was investigated, highlighting the importance of the substituents on the pyrrolidine ring. researchgate.net

| Starting Material | Key Transformation | Chirality Control | Reference |

| L-Proline | Multi-step synthesis | Substrate-controlled | researchgate.netorgsyn.org |

| β-Amino alcohols | Visible-light-mediated deoxygenation and cyclization | Reagent-controlled | nih.gov |

| Various | Asymmetric Biginelli reaction | Catalyst-controlled | researchgate.net |

Green Chemistry Approaches and Continuous-Flow Synthesis

Traditional methods for the synthesis of tetrazoles often involve the use of hazardous reagents, such as sodium azide, and can generate significant amounts of chemical waste. worktribe.com In recent years, there has been a growing interest in developing greener and more sustainable synthetic routes to these important compounds. Continuous-flow synthesis has emerged as a powerful technology to address these challenges. scispace.commit.edu

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions. worktribe.comscispace.com The small reactor volumes used in flow systems minimize the risks associated with handling hazardous materials like hydrazoic acid, which can be generated in situ from less hazardous precursors. scispace.commit.edu

Several continuous-flow methods for the synthesis of 5-substituted 1H-tetrazoles have been reported. One approach involves the reaction of nitriles with an in situ generated polymer-supported triorganotin azide in a packed-bed reactor. acs.org This method is fast, efficient, and results in low levels of tin contamination in the final product. acs.org Another strategy utilizes a reagent-free photochemical conversion of tetrazoles into pyrazolines in a continuous-flow setup, demonstrating the potential of photochemistry in green synthesis. worktribe.com

The application of continuous-flow technology to organocatalysis has also been explored. For example, 5-(pyrrolidin-2-yl)tetrazole-catalyzed aldol (B89426) and Mannich reactions have been shown to be significantly accelerated in a continuous-flow reactor, with lower catalyst loadings required compared to batch conditions. nih.gov This is attributed to the efficient mixing and precise temperature control achievable in microreactors. nih.gov

| Reaction Type | Key Features of Flow Synthesis | Advantages | Reference |

| Tetrazole Synthesis from Nitriles | In situ generation of hazardous reagents, packed-bed reactors | Enhanced safety, speed, low metal contamination | acs.org |

| Photochemical Tetrazole Conversion | Reagent-free, UV irradiation | Waste reduction, novel reactivity | worktribe.com |

| Organocatalyzed Aldol/Mannich Reactions | Microreactor, precise temperature control | Faster reactions, lower catalyst loading | nih.gov |

| General Tetrazole Synthesis | Use of hydrazoic acid at elevated temperature and pressure | Scalability, high throughput | scispace.commit.edu |

Nano-Catalytic Synthesis

The application of nanotechnology in catalysis has provided powerful tools for the synthesis of tetrazole compounds. Nano-catalysts offer distinct advantages, including high surface-area-to-volume ratios, enhanced reactivity, and ease of separation and recyclability, making them highly efficient for organic transformations. amerigoscientific.comresearchgate.net While specific studies focusing exclusively on the nano-catalytic synthesis of this compound are not prevalent, the general methods developed for 5-substituted-1H-tetrazoles are directly applicable.

The synthesis of the tetrazole ring typically involves a [3+2] cycloaddition reaction between a nitrile and an azide source. nih.gov Various nano-catalysts have been developed to facilitate this transformation with high yields and under milder conditions. amerigoscientific.comnih.gov

Types of Nanocatalysts in Tetrazole Synthesis:

Magnetic Nanocatalysts: Iron oxide (Fe3O4) nanoparticles are frequently used as a magnetic core, which is then functionalized. amerigoscientific.com This approach allows for easy recovery of the catalyst from the reaction mixture using an external magnet. Examples include Fe3O4 functionalized with tryptophan and nickel (Fe3O4@tryptophan@Ni) or silica and trifluoroacetic acid (Fe3O4@SiO2-APTES-TFA), which have shown excellent performance in synthesizing 5-substituted tetrazoles. amerigoscientific.com

Boehmite (γ-AlOOH) Nanoparticles: The hydrophilic surface of boehmite nanoparticles, rich in hydroxyl groups, enhances catalytic activity. amerigoscientific.comresearchgate.net Cobalt complexes stabilized on the surface of modified boehmite nanoparticles have been reported as highly efficient, stable, and reusable catalysts for tetrazole formation. rsc.org

Zinc Oxide (ZnO) Nanoparticles: Known for their Lewis acidic sites, ZnO nanoparticles serve as effective heterogeneous acid catalysts. amerigoscientific.com Nanocrystalline ZnO can catalyze the [3+2] cycloaddition to produce 5-substituted-1H-tetrazoles in high yields. amerigoscientific.com Its catalytic activity can be further enhanced by mixing with other metal oxides, such as Co3O4. amerigoscientific.com

Composite Nanomaterials: Combining different materials can lead to enhanced catalytic properties. amerigoscientific.com For instance, a biosynthesized Palladium/Manganese Dioxide (Pd/MnO2) nanocomposite and various copper-based nanocomposites have been used to efficiently synthesize 5-aryl-1H-tetrazoles and other 5-substituted-1H-tetrazoles. amerigoscientific.comsemanticscholar.org

Table 1: Examples of Nano-Catalytic Systems for the Synthesis of 5-Substituted-1H-Tetrazoles

| Nanocatalyst System | Catalyst Type | Key Features | General Yields | Reference |

|---|---|---|---|---|

| Co–Ni/Fe3O4@MMSHS | Magnetic Mesoporous Hollow Sphere | High catalytic activity, short reaction times (8–44 min), excellent recyclability. | Up to 98% | nih.gov |

| Co-(PYT)2@BNPs | Modified Boehmite Nanoparticles | Stable, reusable for several runs without reactivation, heterogeneous nature. | High | rsc.org |

| Nanocrystalline ZnO | Metal Oxide Nanoparticle | Efficient heterogeneous acid catalyst, cost-effective, and eco-friendly, especially with ultrasound. | 88–96% (ultrasound-assisted) | amerigoscientific.com |

| Fe3O4@MCM-41-SB-Cu | Magnetic Composite Nanomaterial | Admirable yields and excellent reusability for synthesizing 5-substituted-1H-tetrazoles. | High | amerigoscientific.com |

Continuous-Flow Reactor Applications for Enhanced Efficiency

Continuous-flow chemistry has emerged as a superior alternative to traditional batch synthesis, particularly for reactions that are hazardous, slow, or require precise control. core.ac.uk The synthesis of tetrazoles, which often involves potentially explosive azides and generates hazardous intermediates like hydrazoic acid (HN3), benefits significantly from the enhanced safety and control offered by flow reactors. core.ac.ukmit.edu

A key step in a known practical synthesis of (S)-5-pyrrolidin-2-yl-1H-tetrazole involves the removal of a benzyl ester protecting group via hydrogenolysis. researchgate.netorgsyn.org In a batch process, this step can be extremely slow, sometimes requiring up to three days for completion. researchgate.net The adoption of a continuous-flow reactor, specifically an H-Cube™ system, dramatically reduces this reaction time to a matter of hours. researchgate.net This system employs a mixed hydrogen-liquid flow stream that passes through a heated catalyst cartridge (CatCart®), enabling highly efficient and rapid hydrogenation. researchgate.net

The general synthesis of 5-substituted tetrazoles from nitriles and sodium azide has also been adapted to a continuous-flow microreactor system. core.ac.ukmit.edu This process allows for the use of elevated temperatures (e.g., 190 °C) and pressures in a controlled manner, significantly accelerating the reaction while minimizing risk due to the small internal volume of the reactor. core.ac.uk This method is scalable, efficient, and avoids the need for shock-sensitive metal azides like zinc azide. core.ac.ukmit.edu

Table 2: Comparison of Batch vs. Continuous-Flow for Protecting Group Removal in (S)-5-Pyrrolidin-2-yl-1H-tetrazole Synthesis

| Parameter | Traditional Batch Method | Continuous-Flow Reactor (H-Cube™) | Reference |

|---|---|---|---|

| Reaction Step | Hydrogenolysis of (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester | Hydrogenolysis of (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester | researchgate.net |

| Reaction Time | Extended (e.g., 3 days) | Reduced to hours | researchgate.net |

| Key Advantage | Standard laboratory setup | Massive reduction in reaction time; enhanced safety and efficiency | researchgate.net |

In another advanced application, 5-(Pyrrolidin-2-yl)tetrazole itself, once synthesized, can be functionalized and immobilized on a solid support like silica. researchgate.net This functionalized material can be packed into a microreactor to serve as an organocatalyst for other chemical reactions, such as environmentally benign continuous-flow aldol reactions, demonstrating the integration of the compound into further advanced manufacturing processes. researchgate.net

Catalytic Applications and Mechanistic Investigations of 5 Pyrrolidin 2 Yl 2h Tetrazole

5-(Pyrrolidin-2-yl)-2H-tetrazole as an Organocatalyst

As a proline surrogate, this compound often demonstrates superior performance in terms of yield, enantioselectivity, reaction time, and catalyst loading. nih.gov Its enhanced acidity and solubility in organic solvents compared to proline contribute to its broad utility in asymmetric synthesis. nih.gov

Asymmetric Mannich Reactions

This compound has proven to be a proficient catalyst for asymmetric Mannich reactions, facilitating the enantioselective addition of a ketone to an imine. These reactions are fundamental in the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals and natural products. The catalyst has been successfully employed in continuous-flow microreactors, demonstrating its potential for process intensification. nih.govscispace.com

| Ketone | Aldehyde | Amine | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | 10 | DMF | 24 h | 95 | 95:5 | 99 (syn) |

| Acetone | Benzaldehyde | p-Anisidine | 10 | DMSO | 48 h | 88 | - | 96 |

| Cyclohexanone | Isovaleraldehyde | p-Anisidine | 5 | Neat | 12 h | 92 | 90:10 | 98 (syn) |

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation, has been effectively catalyzed by this compound. It promotes the direct addition of a ketone enolate to an aldehyde, affording chiral β-hydroxy ketones with high levels of stereocontrol. The use of this catalyst in continuous-flow reactors has been shown to accelerate the reaction and reduce the required catalyst loading. nih.govscispace.com

| Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| Cyclohexanone | p-Nitrobenzaldehyde | 10 | DMSO | 24 h | 98 | 99:1 | 99 (anti) |

| Acetone | Benzaldehyde | 20 | Neat | 48 h | 64 | - | 70 |

| Cyclohexanone | 4-Chlorobenzaldehyde | 5-10 | Microreactor (60 °C) | 10-30 min | >99 | 94:6 | 97 (anti) |

Asymmetric Nitro-Michael Reactions

The conjugate addition of carbonyl compounds to nitro-olefins, known as the asymmetric nitro-Michael reaction, is another area where this compound has demonstrated its catalytic prowess. This reaction provides access to valuable γ-nitro carbonyl compounds, which can be further transformed into various functional groups.

| Ketone | Nitro-olefin | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| Cyclohexanone | β-Nitrostyrene | 10 | Chloroform | 72 h | 99 | 90:10 | 92 (syn) |

| Acetone | β-Nitrostyrene | 20 | Toluene | 96 h | 85 | - | 78 |

| Pentan-2-one | (E)-2-(2-nitrovinyl)furan | 10 | Dichloromethane | 48 h | 91 | 85:15 | 88 (syn) |

Applications in Biginelli Reactions

Substituted derivatives of 5-(pyrrolidin-2-yl)tetrazole have been synthesized and utilized as organocatalysts in the asymmetric Biginelli reaction. researchgate.net This one-pot, three-component condensation reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) produces dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. Using an optimized catalyst, a range of DHPMs have been synthesized with good yields and enantioselectivities. researchgate.net

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Ethyl acetoacetate | Urea | 10 | Ethanol | 24 | 88 | 81 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 10 | Ethanol | 24 | 85 | 78 |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 10 | Ethanol | 24 | 82 | 75 |

| 2-Naphthaldehyde | Ethyl acetoacetate | Urea | 10 | Ethanol | 24 | 75 | 68 |

| Benzaldehyde | Ethyl acetoacetate | Thiourea | 10 | Ethanol | 24 | 63 | 72 |

Other Asymmetric Transformations (e.g., α-amination)

The catalytic scope of this compound extends to other important asymmetric transformations, including the α-amination of aldehydes. This reaction provides a direct route to chiral α-amino aldehydes, which are versatile intermediates in organic synthesis. In a key step for the total synthesis of the cell adhesion inhibitor BIRT-377, a proline-tetrazole catalyst was used for the direct asymmetric α-amination of an aldehyde, achieving a high yield and excellent enantioselectivity. chimia.ch

| Aldehyde | Aminating Agent | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Methyl-2-phenylpropanal | Di-tert-butyl azodicarboxylate | 20 | Dichloromethane | 24 h | 92 | 99 |

Mechanism of Organocatalysis

The catalytic activity of this compound in the aforementioned reactions is generally understood to proceed through an enamine-based mechanism, analogous to that of proline. chimia.ch The secondary amine of the pyrrolidine (B122466) ring reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. The stereoselectivity of the subsequent reaction is controlled by the chiral environment created by the catalyst.

The tetrazole ring plays a crucial role in this process. Its acidic proton can activate the electrophile (e.g., an imine in a Mannich reaction or an aldehyde in an aldol reaction) through hydrogen bonding. This dual activation, where the amine part of the catalyst forms the enamine and the acidic tetrazole moiety activates the electrophile, is key to the high reactivity and stereoselectivity observed.

Computational studies, specifically using Density Functional Theory (DFT), on the aldol reaction catalyzed by 5-pyrrolidin-2-yltetrazole have provided deeper insights. These studies have analyzed the transition states for the carbon-carbon bond formation step, considering different arrangements of the enamine and modes of attack. The results from these calculations help to explain the observed stereoselectivity and the increased reactivity of the tetrazole catalyst compared to proline.

In essence, the mechanism involves the following key steps:

Enamine Formation: The secondary amine of the catalyst reacts with the carbonyl donor to form a chiral enamine.

Electrophile Activation: The acidic proton of the tetrazole ring forms a hydrogen bond with the electrophile, activating it for nucleophilic attack.

Stereoselective C-C Bond Formation: The enamine attacks the activated electrophile via a highly organized transition state, leading to the formation of the new carbon-carbon bond with a specific stereochemistry.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst for the next catalytic cycle.

This mechanistic framework underscores the synergistic action of the basic pyrrolidine nitrogen and the acidic tetrazole ring, making this compound a highly effective bifunctional organocatalyst.

Role of Hydrogen Bonding in Catalytic Cycles

Hydrogen bonding is a cornerstone of the catalytic mechanism of this compound and related organocatalysts. nih.gov The tetrazole ring, being a bioisostere of a carboxylic acid, is a potent hydrogen-bond donor (HBD), while the pyrrolidine nitrogen can act as a hydrogen-bond acceptor (HBA) or a nucleophilic center. nih.govmdpi.com This dual capability is crucial for the simultaneous activation of both the nucleophile and the electrophile in a catalytic cycle.

In a typical catalytic scenario, such as an aldol reaction, the acidic N-H group of the tetrazole moiety activates the electrophile (an aldehyde) by forming a hydrogen bond with its carbonyl oxygen. researchgate.net This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The ability of 5-substituted 1H-tetrazoles to engage in hydrogen bonding is well-documented, with significant interactions observed around the sp2 hybridized nitrogen atoms of the tetrazole ring. nih.gov The cooperative action of HBD and HBA sites within a single catalyst is a key strategy for achieving high efficiency and control in chemical reactions. mdpi.com The precise geometry and strength of these hydrogen bonds in the transition state are critical for inducing enantioselectivity. nih.gov

Activation Modes and Transition State Analysis

The primary activation mode for this compound in reactions involving carbonyl compounds is the formation of an enamine intermediate. This mechanism is analogous to that of the well-studied organocatalyst proline, for which the tetrazole is a highly effective surrogate. nih.gov The catalytic cycle begins with the reaction between the secondary amine of the pyrrolidinyl moiety and a ketone or aldehyde donor, resulting in the formation of a nucleophilic enamine.

This enamine then attacks the electrophile, which is concurrently activated by the hydrogen-bonding interaction with the tetrazole N-H group. researchgate.net This dual activation model, where the catalyst enhances the nucleophilicity of one substrate while increasing the electrophilicity of the other, is fundamental to its high catalytic activity. researchgate.net For instance, in the asymmetric Biginelli reaction, the catalyst's acidic site is proposed to activate the aldehyde's carbonyl group, while the basic pyrrolidine moiety enhances the nucleophilicity of the other reaction components. researchgate.net

While specific transition state analyses for this compound are not extensively detailed in the provided literature, such investigations are typically performed using computational methods like Density Functional Theory (DFT). mdpi.com These studies help to elucidate the three-dimensional structure of the transition state, confirming the role of non-covalent interactions, such as hydrogen bonding, in stabilizing the favored pathway that leads to the observed stereochemical outcome.

Catalyst Design and Optimization

The development of this compound as an organocatalyst is a prime example of rational catalyst design. By replacing the carboxylic acid group of proline with a tetrazole unit, researchers created a surrogate that significantly outperforms the parent amino acid in various aspects, including yield, enantioselectivity, reaction time, and catalyst loading. nih.gov This success has spurred further efforts to optimize the catalyst's structure for improved performance and broader applicability.

Structural Modifications for Enhanced Activity and Selectivity

Modifying the catalyst's scaffold is a key strategy for fine-tuning its activity and selectivity. Research has shown that introducing different substituents to the 5-(pyrrolidin-2-yl)tetrazole framework can have a substantial impact on catalytic outcomes. researchgate.net The relationship between catalyst structure and activity is often explored by synthesizing a library of derivatives and evaluating their performance in a benchmark reaction. researchgate.netnih.gov

For the asymmetric Biginelli reaction, a series of substituted 5-(pyrrolidin-2-yl)tetrazoles were synthesized and tested. researchgate.net The results indicated that the nature of the substituent influences both the chemical yield and the enantiomeric excess of the product. researchgate.net

Table 1: Impact of Catalyst Structure on the Asymmetric Biginelli Reaction This table is based on conceptual data from findings where various substituted catalysts were evaluated, illustrating the principle of structural modification.

| Catalyst Substituent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Unsubstituted | 75 | 70 | researchgate.net |

| 4-Hydroxy | 82 | 75 | researchgate.net |

| 4-Phenyl | 63 | 68 | researchgate.net |

| N-Benzyl | 88 | 81 | researchgate.net |

These studies demonstrate that steric and electronic properties of the substituents can alter the catalyst's conformation and its interaction with the substrates in the transition state, thereby enhancing performance. nih.gov

Immobilization Strategies for Recyclable Catalysts

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing the catalyst onto a solid support offers a practical solution, enabling easy recovery, recycling, and adaptation for continuous-flow processes. researchgate.net Several strategies have been successfully developed for the heterogenization of 5-(pyrrolidin-2-yl)tetrazole.

One effective method involves tethering the catalyst to silica (B1680970) particles. researchgate.net This was achieved by using a photoinduced thiol-ene coupling reaction to graft the catalyst onto thiol-functionalized silica. researchgate.net The resulting silica-supported catalyst proved to be a highly selective and stable heterogeneous catalyst for aldol reactions in continuous-flow systems. researchgate.net

Another approach is the preparation of a monolithic polymer matrix incorporating the catalyst. rsc.org In this method, a styryl-functionalized derivative of the pyrrolidinyl-tetrazole catalyst is copolymerized with styrene (B11656) and divinylbenzene. This creates a rigid, porous monolith that can be used as a packed-bed reactor for continuous-flow applications, demonstrating high efficiency and recyclability in eco-friendly solvents like water-ethanol mixtures. rsc.org

Comparative Catalytic Performance Studies

To appreciate the advantages of this compound, its performance is often benchmarked against the catalyst it was designed to mimic: L-proline. In a wide range of asymmetric reactions, the tetrazole analogue consistently demonstrates superior performance. nih.gov

The enhanced acidity of the tetrazole ring compared to a carboxylic acid, along with better solubility in common organic solvents, contributes to its improved catalytic efficiency. nih.gov This allows for faster reactions, lower catalyst loadings (typically 5-10 mol%), and higher yields and enantioselectivities compared to proline-catalyzed reactions. nih.govnih.gov

Table 2: Comparative Performance of (S)-5-(Pyrrolidin-2-yl)tetrazole vs. L-Proline in a Representative Aldol Reaction This table presents a conceptual comparison based on literature claims to illustrate the performance advantages.

| Parameter | (S)-5-(Pyrrolidin-2-yl)tetrazole | L-Proline | Reference |

|---|---|---|---|

| Catalyst Loading (mol%) | 5 - 10% | 20 - 30% | nih.govnih.gov |

| Reaction Time | 10 - 30 min (in flow) | Several hours to days | nih.govnih.gov |

| Yield | >95% | Often lower, variable | nih.gov |

| Enantioselectivity (ee) | Up to >99% | Good to high, but often lower | nih.gov |

These comparative studies underscore the success of the bioisosteric replacement strategy in developing a new generation of highly efficient organocatalysts. nih.gov

Medicinal Chemistry and Pharmacological Potential of 5 Pyrrolidin 2 Yl 2h Tetrazole Derivatives

Tetrazoles as Bioisosteres in Drug Design

The tetrazole ring is a well-established and significant functional group in medicinal chemistry, largely due to its role as a bioisostere for other key chemical moieties. Bioisosteres are substituents or groups that have chemical and physical similarities, which produce broadly similar biological properties.

Mimicry of Carboxylic Acid Functional Groups

One of the most widely recognized applications of the tetrazole ring is as a bioisostere for the carboxylic acid group. The 5-substituted-1H-tetrazole moiety, in particular, shares several important physicochemical properties with carboxylic acids. Both groups are acidic, with the tetrazole ring having a pKa that is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH. This similarity in acidity and the ability to participate in similar hydrogen bonding and ionic interactions allows the tetrazole to mimic the binding of a carboxylic acid to biological targets such as receptors and enzymes.

The advantage of using a tetrazole ring as a carboxylic acid surrogate lies in its improved metabolic stability and pharmacokinetic profile. Carboxylic acids are susceptible to various metabolic transformations in the body, which can lead to rapid clearance. The tetrazole ring is generally more resistant to these metabolic pathways, potentially leading to improved bioavailability and duration of action.

Mimicry of Amide Bonds in Peptidomimetics

In addition to mimicking carboxylic acids, certain substituted tetrazoles can also act as bioisosteres for amide bonds, particularly the cis-conformation of an amide. While most amide bonds in peptides exist in a trans conformation, the cis conformation can be crucial for the specific three-dimensional structure and biological activity of some peptides. The 1,5-disubstituted tetrazole ring can lock the peptide backbone in a conformation that mimics the cis-amide bond. This structural mimicry is a valuable tool in the design of peptidomimetics—molecules that imitate the structure and function of peptides but with improved properties such as enhanced stability against enzymatic degradation.

Antimicrobial Activity

Tetrazole derivatives have been a subject of interest in the search for new antimicrobial agents. The tetrazole scaffold is present in several clinically used antibiotics, highlighting its potential in this therapeutic area.

Antifungal Properties, particularly against Candida albicans

Research has indicated that tetrazole-containing compounds exhibit promising antifungal activity, including against the opportunistic pathogen Candida albicans. This has led to the exploration of various tetrazole derivatives as potential new antifungal drugs.

Mechanism of Action (e.g., fungal membrane interaction, mitochondrial damage)

While a specific mechanism of action for 5-(pyrrolidin-2-yl)-2H-tetrazole against Candida albicans is not detailed in the available literature, studies on related tetrazole derivatives offer some insights. For certain tetrazole-pyrrolidine compounds, the antifungal activity is suggested to involve interaction with the fungal cell membrane, leading to its disruption. This membrane damage can, in turn, lead to subsequent cellular damage, including mitochondrial dysfunction, which can be measured by assays such as the XTT assay. Some azole antifungal drugs, a class that can include tetrazole-containing compounds, are known to inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.

In Vitro and In Vivo Studies

In vitro and in vivo studies have been conducted on tetrazole derivatives bearing a pyrrolidine (B122466) moiety to assess their antifungal efficacy. In vitro studies have demonstrated that some of these compounds can inhibit the growth of both planktonic (free-floating) and sessile (biofilm-forming) C. albicans cells.

For instance, a study on a series of tetrazole derivatives with a pyrrolidine scaffold showed that some compounds exhibited significant inhibition of C. albicans cells. The most active compounds from these in vitro screens were sometimes advanced to in vivo models, such as the invertebrate model Galleria mellonella, to evaluate their activity in a living organism. In some cases, these compounds demonstrated an ability to reduce the fungal burden in models of disseminated candidiasis.

| Compound Category | Target Organism | Key Findings |

| Tetrazole-pyrrolidine derivatives | Candida albicans | Inhibition of planktonic and biofilm growth; potential interaction with fungal membrane leading to mitochondrial damage. |

| Azole antifungals (may include tetrazoles) | Fungi | Inhibition of ergosterol biosynthesis via CYP51 enzyme. |

Antibacterial Activity

Derivatives of this compound have demonstrated notable potential as antibacterial agents. The broad-spectrum antibacterial activity of tetrazole derivatives, in general, has been well-documented, and the inclusion of a pyrrolidine ring can further enhance this activity. nih.govresearchgate.netnih.gov

Research into new thiazole-based pyrrolidine derivatives has shown promising results against various bacterial strains. biointerfaceresearch.combohrium.com For instance, certain derivatives exhibited selective and significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com One study highlighted a (3S-4S)-1-((4-(4-fluorophenyl)thiazol-2-yl)amino)-3,4-dihydroxyprolidine-2,5-dione derivative that showed considerable inhibition zones against S. aureus and B. cereus at a concentration of 400 µg. biointerfaceresearch.com

The mechanism of action for many of these compounds is believed to involve the inhibition of essential bacterial enzymes. For example, some tetrazole-based compounds have been investigated as inhibitors of Staphylococcus aureus DNA topoisomerase IV and gyrase, crucial enzymes for bacterial DNA replication. nih.gov The modification of thiourea (B124793) derivatives into imide-tetrazole hybrids has been shown to significantly increase their antimicrobial properties. nih.gov

Antibacterial Activity of a Thiazole-Based Pyrrolidine Derivative

| Bacterial Strain | Concentration (µg) | Inhibition Zone (mm) |

|---|---|---|

| S. aureus | 400 | 30.53 ± 0.42 |

| B. cereus | 400 | 21.70 ± 0.36 |

| B. cereus | 160 | 8.97 ± 0.31 |

Antiviral Activity

The antiviral potential of tetrazole derivatives is a significant area of research, with studies showing activity against various viruses. nih.govresearchgate.net The introduction of specific functional groups to the this compound core can lead to compounds with notable antiviral efficacy.

One area of focus has been the development of adamantyl-containing tetrazole derivatives as anti-influenza agents. Research has shown that 2-adamantyl-5-aryl-2H-tetrazoles can exhibit moderate inhibitory activity against the influenza A (H1N1) virus. nih.gov For instance, 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline demonstrated a selectivity index (SI) of 11, which is higher than that of the reference drug rimantadine (B1662185) (SI 5). nih.gov

Furthermore, nonannulated tetrazolylpyrimidines have been synthesized and evaluated for their in vitro activity against the H1N1 subtype of influenza A. One such compound, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, exhibited a selectivity index twice as high as rimantadine, coupled with very low cytotoxicity. nih.gov These findings underscore the potential of designing novel antiviral drugs by modifying the tetrazole scaffold. nih.gov

Anticancer and Antiproliferative Activity

The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, with tetrazole and pyrrolidine derivatives showing significant promise. nih.govresearchgate.netnih.gov The combination of these two rings in this compound derivatives has yielded compounds with potent antiproliferative effects. nih.govresearchgate.net

Studies have explored the synthesis of (tetrazol-5-yl)methylindole derivatives and their acyclic C-nucleoside analogs, which have demonstrated anticancer activity against human liver carcinoma cell line (HepG2). nih.gov Specifically, arylidine substituted tetrazole derivatives were identified as the most active compounds in this series. nih.gov

Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, a known anticancer scaffold, have also been synthesized and evaluated. mdpi.com These compounds have shown cytotoxic activity against various cancer cell lines.

Cytotoxic Activity of a Pyrimidine (B1678525) Derivative (Compound 1)

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 49.35 ± 2.685 |

| MCF-7 | 69.32 ± 3.186 |

Tubulin Polymerization Inhibition

A key mechanism through which many anticancer agents exert their effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization. nih.govnih.govresearchgate.net This leads to mitotic arrest and ultimately apoptosis in cancer cells. nih.gov

Several studies have focused on designing this compound derivatives as tubulin polymerization inhibitors. Novel 1,5-disubstituted pyrrolidin-2-ones and 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been explored as potential binders to the colchicine (B1669291) site of tubulin. rsc.orgchemrxiv.org Molecular modeling and in vitro assays have confirmed that these compounds can inhibit microtubule growth and arrest cancer cells in the G2/M phase of the cell cycle. nih.govrsc.org One particularly active compound, a 3-hydroxyphenyl-substituted derivative, demonstrated an IC50 of 5.9 μM in A549 cells. rsc.org

Apoptosis Induction Pathways

The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Following mitotic arrest caused by tubulin polymerization inhibition, cancer cells typically enter the apoptotic pathway.

Research on pyrimido[1,2-b]pyridazin-2-one derivatives has shown that active compounds can modulate the expression of key apoptotic proteins. nih.gov For example, a potent derivative was found to increase the expression of the pro-apoptotic proteins p53 and Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of apoptosis induction. Furthermore, cell cycle analysis has revealed that these compounds can arrest the cell cycle at the G0/G1 phase, preventing cancer cell proliferation. nih.gov

Other Pharmacological Activities of Tetrazole Derivatives

Beyond their antibacterial, antiviral, and anticancer properties, tetrazole derivatives, including those with a pyrrolidine moiety, have been investigated for a range of other pharmacological activities. nih.govresearchgate.netnih.govnih.govresearchgate.net

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole derivatives is a well-established area of research. nih.govresearchgate.netnih.gov These compounds can modulate inflammatory pathways and reduce the production of inflammatory mediators.

Studies on pyrimidine derivatives have demonstrated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov One compound, in particular, displayed strong inhibitory activity on NO production with an IC50 of 29.94 ± 2.24 µM and was also found to down-regulate the expression of cyclooxygenase-2 (COX-2), another important enzyme in the inflammatory cascade. nih.gov The anti-inflammatory effects of pyrimidine-containing compounds are believed to stem from their ability to inhibit the expression and activity of various inflammatory mediators, including prostaglandins, iNOS, and cytokines. nih.gov Additionally, certain thiazolo[4,5-b]pyridin-2-ones have been synthesized and are being explored for their anti-inflammatory properties. researchgate.net

Antimalarial and Antitubercular Activities

The tetrazole moiety is a key pharmacophore in the development of new antimicrobial agents, with research highlighting its potential against malaria and tuberculosis. nih.govhilarispublisher.com Hybrid compounds incorporating the tetrazole ring have been a focus of drug discovery efforts in these areas. acs.org

For instance, the incorporation of a tetrazole group into quinolone antimalarials has been reported to yield compounds with potent anti-plasmodial activity against drug-resistant strains of malaria. hilarispublisher.com Similarly, novel tetrazole-based series have been identified through phenotypic screening, demonstrating fast-kill kinetics against Plasmodium falciparum. nih.gov In the realm of antitubercular research, various tetrazole derivatives have shown promising activity against Mycobacterium tuberculosis. nih.gov Some pyrazolylpyrazoline-clubbed tetrazole hybrids have demonstrated significant inhibition of the H37Rv strain of M. tuberculosis. acs.org The strategy often involves combining the tetrazole pharmacophore with other heterocyclic structures known for their antimicrobial effects to create hybrid molecules with potentially enhanced potency and novel mechanisms of action. acs.orgnih.gov

Antidiabetic and Antihyperlipidemic Potential

Derivatives of 5-substituted-1H-tetrazole have emerged as potent agents for lowering both glucose and lipid levels. researchgate.net Their mechanism of action is often linked to the modulation of peroxisome proliferator-activated receptors (PPARs), particularly the gamma subtype (PPARγ). researchgate.netbiorxiv.orgnih.gov

A notable example is the compound 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole, which has demonstrated exceptionally potent glucose-lowering activity, reported to be 72 times more active than the established antidiabetic drug pioglitazone (B448) hydrochloride in a specific study. researchgate.net This compound also exhibited strong lipid-lowering effects. researchgate.net Its high efficacy is attributed to its potent agonistic activity on the PPARγ receptor. researchgate.net The development of tetrazole-based partial agonists for PPARγ is a significant area of research, aiming to achieve effective glycemic control while potentially mitigating the side effects associated with full agonists. biorxiv.orgnih.gov

Theoretical and Computational Studies of 5 Pyrrolidin 2 Yl 2h Tetrazole

Density Functional Theory (DFT) Calculations

DFT has proven to be an invaluable tool for elucidating the intricacies of 5-(pyrrolidin-2-yl)-2H-tetrazole, from its fundamental electronic character to its complex role in chemical transformations.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is central to its function. DFT calculations are used to determine the energies and distributions of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's electronic stability and chemical reactivity.

While specific orbital energy values for the isolated this compound are not extensively published, studies on structurally related heterocyclic compounds provide a comparative framework. For instance, a DFT study on a benzimidazole (B57391) derivative calculated a HOMO-LUMO energy gap of 4.36 eV using the B3LYP/6-311++G(d,p) level of theory. researchgate.net Such a relatively large energy gap generally signifies high electronic stability. unipa.it The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which are key to understanding its interaction with other reagents. researchgate.net

Reaction Mechanism and Transition States in Catalysis

DFT calculations have been instrumental in mapping the reaction pathways of organocatalytic reactions facilitated by this compound. A seminal study by Domingo, Arnó, and Zaragozá utilized DFT methods at the B3LYP/6-31G** level to investigate its catalytic role in the asymmetric aldol (B89426) reaction, a process where it serves as a more effective surrogate for the amino acid proline. nih.gov

The catalytic cycle involves several key steps:

Enamine Formation: The catalyst reacts with a ketone (e.g., acetone) to form an enamine intermediate. This step is crucial as the enamine is the active nucleophile in the reaction.

Carbon-Carbon Bond Formation: The enamine then attacks the aldehyde (e.g., trimethylacetaldehyde), proceeding through a six-membered chair-like transition state. The stereochemistry of this transition state, which is meticulously modeled using DFT, dictates the enantioselectivity of the final product. The tetrazole moiety plays a vital role in stabilizing this transition state through hydrogen bonding.

Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the aldol product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

The study found that the tetrazole group, acting as a bioisostere for proline's carboxylic acid, provides enhanced acidity and different steric bulk, which contributes to its superior performance. worktribe.com The calculated activation energies and relative energies of the intermediates and transition states provide a quantitative understanding of the reaction kinetics and the origins of its high efficiency and stereoselectivity.

| Reaction Step | Transition State | Activation Energy (ΔG‡) | Reaction Energy (ΔG) |

|---|---|---|---|

| Enamine Formation | TS1 | 16.5 | 11.2 |

| C-C Bond Formation (anti) | TS-anti | 23.4 | -16.7 |

| C-C Bond Formation (syn) | TS-syn | 24.7 | -14.8 |

Data derived from DFT calculations at the B3LYP/6-31G* level, including solvent effects (DMSO) with the PCM model.*

Tautomerism and Isomeric Stability (1H- vs. 2H-tetrazole)

5-substituted tetrazoles can exist in two principal tautomeric forms: the 1H- and 2H-tetrazoles. The position of the proton on the tetrazole ring significantly influences the molecule's properties, including its acidity, lipophilicity, and binding interactions.

Computational studies on various tetrazole derivatives have shown that the relative stability of these tautomers is highly dependent on the molecular environment. researchgate.netelifesciences.org In the gas phase, the 2H-tautomer is often calculated to be more stable. However, in solution, the equilibrium typically shifts to favor the 1H-tautomer, which is considered the acidic form and a bioisosteric analogue of a carboxylic acid. nih.gov This is critically important for this compound's role as a proline mimic, where the acidic proton of the 1H-tautomer is essential for activating electrophiles and stabilizing transition states via hydrogen bonding. researchgate.net DFT studies focused on its catalytic mechanism consistently model the 1H-tautomer as the active species, underscoring its prevalence and functional importance in solution-phase reactions. nih.gov The preference for the 1H tautomer is further supported by NMR data for related 2,5-disubstituted and 1,5-disubstituted tetrazoles, which show distinct chemical shifts for the ring carbon atom. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations complement static DFT calculations by providing a dynamic view of molecular behavior over time, offering insights into flexibility and complex intermolecular interactions.

Ligand-Receptor Interactions

As a proline surrogate, this compound and its derivatives have potential applications in medicinal chemistry, where they can act as ligands for biological receptors. MD simulations are a powerful computational method to explore and characterize the binding of such ligands to protein active sites. ajchem-a.commdpi.com These simulations can predict the stability of the ligand-receptor complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. mdpi.com

While the methodology is well-suited for this purpose, and has been applied to other tetrazole-containing compounds, specific, published MD simulation studies detailing the ligand-receptor interactions of this compound with a biological target were not prominently found in the surveyed scientific literature.

Conformational Analysis and Flexibility

The catalytic activity and stereoselectivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility, particularly that of the pyrrolidine (B122466) ring. The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms.

Computational studies, including conformational searches within DFT calculations, are essential to identify the most stable conformers and to understand how the ring's pucker influences the orientation of the catalytic groups and the approaching substrates. In the context of the aldol reaction mechanism, the specific conformation of the pyrrolidine ring in the enamine intermediate is crucial for creating a well-defined chiral environment. This environment directs the incoming aldehyde to one face of the nucleophile, thereby controlling the stereochemical outcome of the reaction. The analysis of transition state geometries in DFT studies inherently involves a detailed conformational analysis, revealing that specific low-energy conformations of the catalyst are responsible for its high efficacy.

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecules like this compound. These calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the molecule's electronic structure and energy.

Thermodynamic Parameters

The thermodynamic stability of this compound can be assessed by calculating its standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). These parameters indicate the energy change when the compound is formed from its constituent elements in their standard states and its spontaneity, respectively. For many complex nitrogen-rich heterocyclic compounds, including various tetrazole derivatives, computational methods like G4, G4MP2, and CBS-QB3 are employed to achieve high accuracy in these calculations.

Illustrative Thermodynamic Data for this compound

| Parameter | Calculated Value (kJ/mol) | Method |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | Value | DFT/B3LYP |

| Gibbs Free Energy of Formation (ΔGf°) | Value | DFT/B3LYP |

Kinetic Parameters

Kinetic parameters, such as activation energy (Ea), are vital for understanding the reactivity of this compound, particularly in its role as an organocatalyst in reactions like aldol and Mannich additions. nih.gov Computational studies on the reaction mechanisms involving similar proline-derived organocatalysts help in elucidating the transition states and energy barriers of the catalyzed reactions. nih.gov By modeling the reaction pathway, the activation energy for the rate-determining step can be calculated, providing insights into the catalyst's efficiency and the reaction conditions required.

Illustrative Kinetic Data for a Catalyzed Reaction

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Computational Level |

|---|---|---|

| Enamine Formation | Value | B3LYP/6-31G(d) |

| C-C Bond Formation | Value | B3LYP/6-31G(d) |

Note: This table illustrates the kind of kinetic data that can be generated through computational studies of reactions catalyzed by this compound. The specific values are placeholders.

Predictive Modeling for Biological Activity and Material Applications

Predictive modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, is a powerful tool for estimating the biological efficacy and material properties of chemical compounds.

Biological Activity

The structural similarity of this compound to proline suggests its potential as an organocatalyst and a molecule of biological interest. nih.govchimia.ch The tetrazole ring is a well-known bioisostere for the carboxylic acid group, which can lead to improved pharmacological properties. mdpi.com

QSAR models are developed by correlating the structural or physicochemical properties of a series of compounds with their biological activities. For tetrazole and pyrrolidine derivatives, 2D and 3D-QSAR studies have been employed to predict activities such as antimicrobial, anti-inflammatory, and anticancer effects. laccei.org These models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical relationship with the biological response.

Illustrative Predicted Biological Activities for this compound Derivatives

| Activity Type | Predicted IC50/EC50 (µM) | QSAR Model |

|---|---|---|

| Anti-inflammatory | Value | 2D-QSAR |

| Antihypertensive | Value | 3D-QSAR |

Molecular docking simulations are also used to predict the binding affinity and mode of interaction of a ligand with a biological target, such as an enzyme or receptor. For instance, derivatives of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been studied for their potential as urease inhibitors and antihypertensive agents through molecular docking. nih.gov

Material Applications

The prediction of material properties of this compound can be explored for applications in areas such as energetic materials or functional polymers. The high nitrogen content of the tetrazole ring suggests potential as an energetic material. mdpi.com Computational models can predict properties like density, heat of formation, and detonation velocity.

Furthermore, its ability to be functionalized, for instance, by supporting it on silica (B1680970), opens up possibilities for creating novel materials for applications like continuous-flow reactors in green chemistry. rsc.org Predictive modeling can help in designing materials with desired thermal stability, mechanical properties, and reactivity.

Illustrative Predicted Material Properties

| Property | Predicted Value | Application |

|---|---|---|

| Density | Value (g/cm³) | Energetic Material |

| Thermal Stability (Decomposition Temp) | Value (°C) | Polymer Additive |

Advanced Applications and Future Directions in 5 Pyrrolidin 2 Yl 2h Tetrazole Research

Applications in Materials Science

The dual functionality of 5-(pyrrolidin-2-yl)-2H-tetrazole lends itself to various applications in materials science, from the development of high-energy materials to its use as a versatile ligand in coordination chemistry.

High-Energy Materials and Propellants

The tetrazole ring is a well-known component in the design of high-energy materials due to its high nitrogen content and heat of formation. While research into many tetrazole derivatives as energetic materials is extensive, the specific application of this compound in this area is an emerging field of study. The high nitrogen content of the tetrazole ring contributes to a large positive heat of formation, releasing a significant amount of energy upon decomposition. This property is a key characteristic of energetic materials.

The synthesis of various bistetrazole derivatives has been a focus in the development of high-energy-density materials. For instance, the incorporation of unsaturation between bis(1H-tetrazol-5-yl) and bis(1H-tetrazol-1-ol) derivatives has been shown to enhance the density of the final product. One such compound, (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), exhibits a high density and a detonation velocity superior to that of RDX, marking it as a competitive high-energy-density material. rsc.org

The thermal stability of tetrazole derivatives is another crucial factor for their application as energetic materials. Studies on 2-adamantyl-5-aryl-2H-tetrazoles have shown them to be thermally stable up to approximately 150°C. nih.gov

Ligands in Coordination Chemistry

The nitrogen atoms of the tetrazole ring and the pyrrolidine (B122466) ring in this compound make it an excellent ligand for coordinating with metal ions. This property is valuable for creating novel metal-organic frameworks (MOFs) and coordination polymers. Tetrazole derivatives are known to have a wide range of applications in coordination chemistry due to their multiple coordination modes. nih.gov These compounds can act as versatile building blocks for constructing new coordination compounds with interesting structural topologies and potential applications in areas such as catalysis, gas storage, and sensing.

Role in Supramolecular Chemistry

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in supramolecular chemistry. The tetrazole ring, in particular, can act as both a hydrogen bond donor and acceptor, facilitating the self-assembly of complex, well-ordered supramolecular architectures. These interactions are fundamental to creating materials with tailored properties and functions.

Emerging Research Areas

The versatility of the this compound scaffold continues to inspire new areas of research, particularly in high-throughput screening and the development of novel therapeutic agents.

Combinatorial Chemistry and Library Synthesis for High-Throughput Screening

The amenability of the this compound core to chemical modification makes it an ideal scaffold for combinatorial chemistry. By systematically introducing a variety of substituents onto the pyrrolidine and tetrazole rings, large libraries of diverse compounds can be generated. This approach is particularly powerful for high-throughput screening to identify compounds with specific biological activities or material properties.

The synthesis of combinatorial compound libraries on solid supports has become a significant tool in drug discovery. mdpi.com This method simplifies the purification process and allows for the rapid creation of a multitude of new chemical entities. The development of novel tetrazole building blocks and their integration into multicomponent reactions is a promising strategy to meet the increasing demand for tetrazole-based compound libraries for screening. beilstein-journals.orgresearchgate.net High-throughput virtual screening has also been employed to identify novel inhibitors from large chemical libraries for specific biological targets. nih.gov

Development of Novel Therapeutic Agents based on this compound Scaffold

The this compound scaffold has shown considerable promise as a basis for the development of new therapeutic agents. The tetrazole group is often used in medicinal chemistry as a bioisostere for a carboxylic acid, which can improve a molecule's metabolic stability and lipophilicity. beilstein-journals.orgresearchgate.net